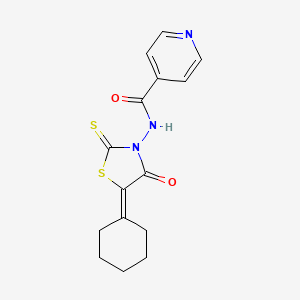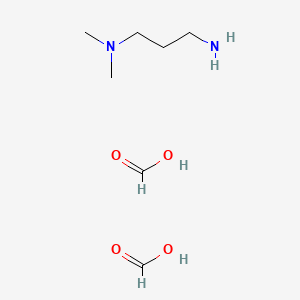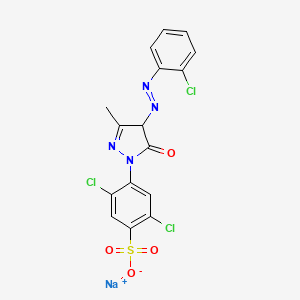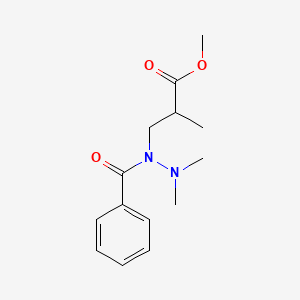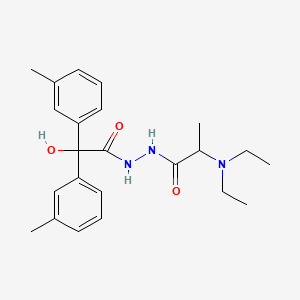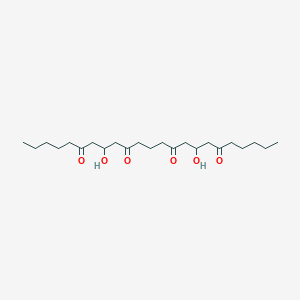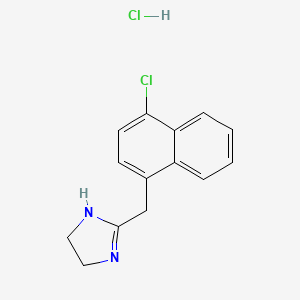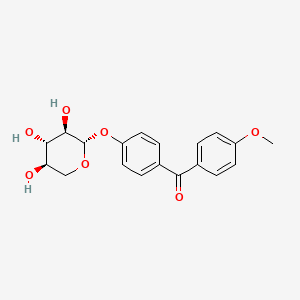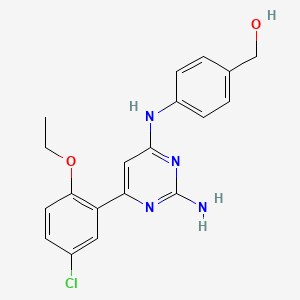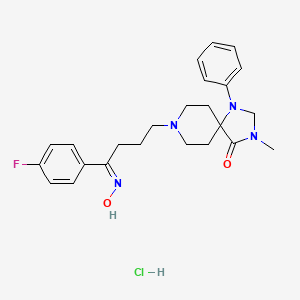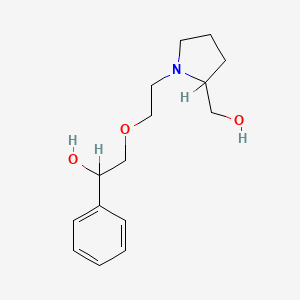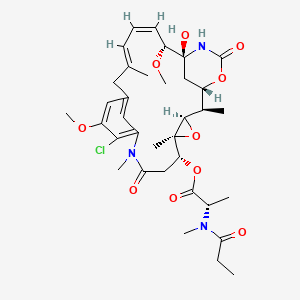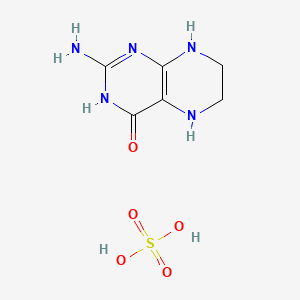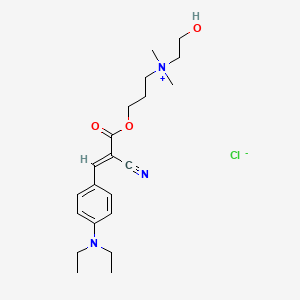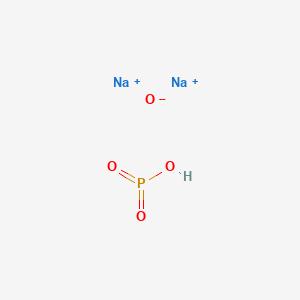
Sodium metaphosphate oxide (Na15(PO3)13O)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecasodium tridecametaphosphate oxide is a heterocyclic organic compound with the molecular formula Na15O40P13. It is known for its complex structure and significant applications in various scientific fields. This compound is often used in experimental and research settings due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentadecasodium tridecametaphosphate oxide typically involves the reaction of sodium metaphosphate with sodium oxide under controlled conditions. The reaction is carried out at high temperatures to ensure the formation of the desired compound. The exact reaction conditions, such as temperature and pressure, are crucial for obtaining a high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of pentadecasodium tridecametaphosphate oxide may involve large-scale reactions using specialized equipment to maintain the necessary conditions. The process often includes steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Pentadecasodium tridecametaphosphate oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: It can also be reduced, although this is less common compared to oxidation.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Pentadecasodium tridecametaphosphate oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in oxidation and acid-base reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism by which pentadecasodium tridecametaphosphate oxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. It may also interact with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pentadecasodium tridecametaphosphate oxide include other sodium metaphosphate derivatives and metal oxide phosphates. These compounds share some structural similarities but differ in their specific chemical properties and applications .
Uniqueness
Pentadecasodium tridecametaphosphate oxide is unique due to its complex structure and the specific conditions required for its synthesis. Its ability to participate in a wide range of chemical reactions and its diverse applications in scientific research further distinguish it from similar compounds .
Propiedades
Número CAS |
62533-93-1 |
|---|---|
Fórmula molecular |
HNa2O4P |
Peso molecular |
141.959 g/mol |
InChI |
InChI=1S/2Na.HO3P.O/c;;1-4(2)3;/h;;(H,1,2,3);/q2*+1;;-2 |
Clave InChI |
BSCXLEBFTKCSIC-UHFFFAOYSA-N |
SMILES canónico |
[O-2].OP(=O)=O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


